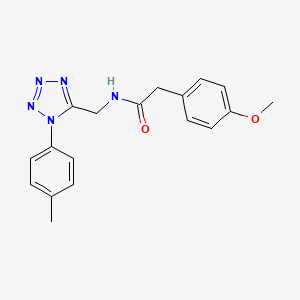

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

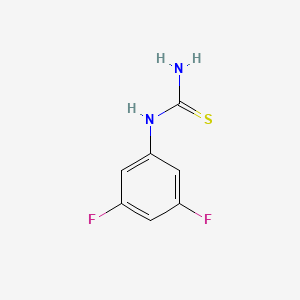

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one, also known as DM-235, is a novel compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has been found to exhibit various biochemical and physiological effects.

Applications De Recherche Scientifique

Antibacterial and Biofilm Inhibition

- Compounds with structural similarities have been synthesized and tested for their antibacterial efficacy and ability to inhibit bacterial biofilms. For example, derivatives of bis(pyrazole-benzofuran) possessing a piperazine linker have shown potent antibacterial activities against strains like E. coli, S. aureus, and S. mutans. Furthermore, these compounds exhibited significant biofilm inhibition activities, outperforming reference drugs like Ciprofloxacin in some cases (Mekky & Sanad, 2020).

Antiproliferative Activity

- A series of pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated antiproliferative effects against human cancer cell lines, suggesting potential applications in cancer treatment. Among these, some compounds displayed good activity on several cell lines, highlighting their promise as anticancer agents (Mallesha et al., 2012).

Antimicrobial and Antioxidant Activities

- Novel pyridine and fused pyridine derivatives have been synthesized and showed moderate to good antimicrobial and antioxidant activities. These compounds were prepared starting from a hydrazinyl pyridine derivative and have undergone various chemical transformations to produce pyridotriazine and pyridine–pyrazole hybrid derivatives (Flefel et al., 2018).

Adrenolytic and Vasodilator Agents

- Research on cis and trans N1-arylalkyl-N4-(2'-pyridyl)-2'6-dimethylpiperazines has identified compounds with promising adrenolytic and vasodilator activities. The structural modification of these compounds, particularly the N1-substitution with the 3,4-dimethoxyphenethyl group, has shown pharmacological activity, with one isomer exhibiting notable efficacy (Cignarella et al., 1977).

Herbicidal Activity

- Pyridazinone chemicals have been studied for their herbicidal activity, demonstrating the ability to inhibit photosynthesis and the Hill reaction in barley, which correlates with their phytotoxicity. Some derivatives also exhibit resistance to metabolic detoxication in plants and interfere with chloroplast development, offering a dual mechanism of action for herbicidal efficacy (Hilton et al., 1969).

Propriétés

IUPAC Name |

1-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-3-methylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O/c1-15(2)13-21(26)25-11-9-24(10-12-25)20-8-7-19(22-23-20)18-6-5-16(3)17(4)14-18/h5-8,14-15H,9-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUXGNOHWXOLEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2429598.png)

![Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2429599.png)

![4-tert-butyl-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B2429601.png)

![(2Z,5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2429602.png)

![2-((4-Bromophenyl)sulfonyl)-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2429603.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2429606.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2429618.png)